molecular formula C12H12ClNO2 B8783928 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS No. 62618-75-1

6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

Cat. No. B8783928
M. Wt: 237.68 g/mol
InChI Key: BMHBBAMXYZRFBH-UHFFFAOYSA-N
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Patent
US05852040

Procedure details

Aluminum chloride (109 g, 817 mmol) was slurried in carbon disulfide (600 mL) and 2-chloropropionyl chloride (16.8 mL, 173.07 mmol) was added. To this mixture was added 3,4-dihydro-2(1H)-quinolone (20.0 g, 135.89 mmol, J. Amer. Chem. Soc., 1944, 66, 1442). The mixture was refluxed for 4 hours, cooled, and the carbon disulfide poured off and discarded. The reddish residue was carefully quenched with ice water which caused the product to solidify. The solids were collected, rinsed well with water, and suctioned dry followed by drying in vacuo. The product weighed 31.37 g (97%) and had mp 205°-206° C. Analysis calculated for C12H12CINO2 : C, 60.64; H, 5.09; N, 5.89. Found: C, 60.20; H, 4.89; N, 5.78.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH:6]([CH3:10])[C:7](Cl)=[O:8].[NH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:12]1=[O:21]>C(=S)=S>[Cl:5][CH:6]([CH3:10])[C:7]([C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[NH:11][C:12](=[O:21])[CH2:13][CH2:14]2)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
16.8 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CCC2=CC=CC=C12)=O
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(=S)=S
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The reddish residue was carefully quenched with ice water which
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
rinsed well with water
CUSTOM
Type
CUSTOM
Details
suctioned dry
CUSTOM
Type
CUSTOM
Details
by drying in vacuo

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)C=1C=C2CCC(NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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